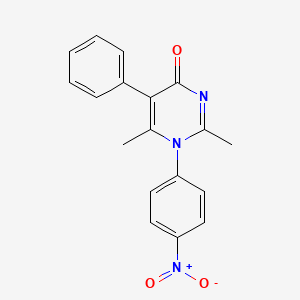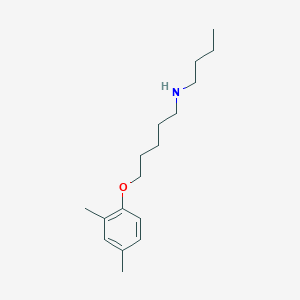
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. This compound can also inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound can also increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from damage.
实验室实验的优点和局限性
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are many potential future directions for research on 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, including its use in treating neurodegenerative diseases, studying its effects on other cellular pathways, and optimizing its synthesis and administration methods. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone is a compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further studies are needed to determine its optimal dosage and administration methods and its potential as a therapeutic agent in humans.
合成方法
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with guanidine carbonate. This method has been optimized to produce high yields of 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone with high purity and has been used in many scientific studies.
科学研究应用
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)
![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)


![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)